molecular formula C12H21NO4 B1600940 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide CAS No. 853799-77-6

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide

Cat. No. B1600940
M. Wt: 243.3 g/mol
InChI Key: XCZVBYOXRSFQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is a compound with the formula C12H21NO4 . It belongs to the class of organic compounds known as N-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Molecular Structure Analysis

The molecule contains a total of 38 atoms, including 21 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It has a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 five-membered ring . The molecule also contains 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The average mass of the molecule is 243.303 Da, and the mono-isotopic mass is 243.14706 Da . The molecule has a net charge of 0 .

Scientific Research Applications

Luminescent Properties in Benzothiazole Derivatives

A study by Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives, including compounds structurally similar to 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide. These compounds displayed varied emission regions, contributing to the development of white-light emitting devices with significant applications in lighting and display technologies (Lu et al., 2017).

Synthesis and Applications in Peptidomimetics

Defant et al. (2011) utilized a derivative of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide in synthesizing new δ-sugar amino acids. This synthesis process has potential applications in the creation of peptidomimetics, which are crucial in developing new pharmaceuticals and studying protein interactions (Defant et al., 2011).

Isolation from Marine Fungi

In a study by Zhang et al. (2009), new compounds structurally related to 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide were isolated from the fungus Nigrospora sphaerica. This research contributes to the understanding of marine natural products and their potential applications in drug discovery and development (Zhang et al., 2009).

Implications in Flotation Separation

Research by Lanqing et al. (2016) on novel amide-hydroxamic acid surfactants, similar in structure to 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide, has shown significant implications in the selective separation of minerals like scheelite from calcite. This has potential applications in mineral processing and extraction industries (Lanqing et al., 2016).

Applications in Maillard Reaction Products

A study by Jiang et al. (2009) involving hydroxycinnamic acids in a glucose/glycine simulated baking model identified reaction products structurally similar to 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide. This research has applications in food chemistry, particularly in understanding flavor and color development in baked goods (Jiang et al., 2009).

properties

IUPAC Name

3-hydroxy-N-(2-oxooxolan-3-yl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZVBYOXRSFQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469014
Record name Octanamide, 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide

CAS RN

853799-77-6
Record name Octanamide, 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide
Reactant of Route 6
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.